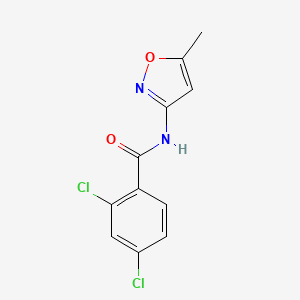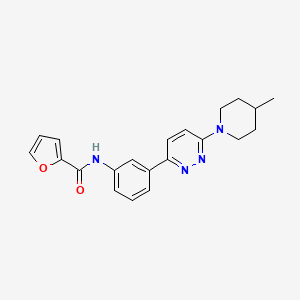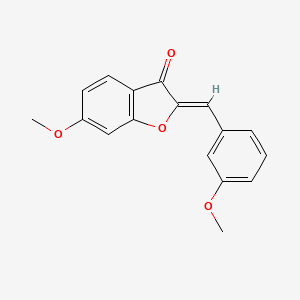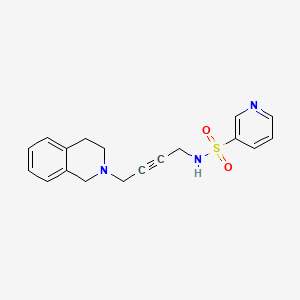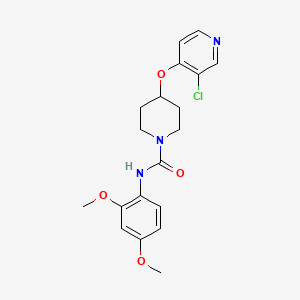
4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide, also known as JNJ-40411813, is a synthetic compound that has been studied for its potential use in treating various diseases. This compound belongs to the class of piperidine carboxamides and has been shown to have promising results in scientific research.
Mécanisme D'action
The mechanism of action of 4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide involves binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. It has been shown to have neuroprotective effects, as well as the ability to modulate neurotransmitter release, which could be beneficial in treating various neurological disorders.
Biochemical and Physiological Effects:
4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects, which could be beneficial in treating various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a promising candidate for studying the role of this receptor in various cellular processes. However, one limitation is that its effects may be dose-dependent, which could make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide, including further research into its potential use in treating various diseases, such as cancer and neurological disorders. Additionally, future studies could focus on elucidating the exact mechanism of action of 4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide, as well as identifying any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of 4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide involves several steps, including the coupling of 3-chloro-4-pyridinol with 2,4-dimethoxyphenylpiperidin-1-amine, followed by the acylation of the resulting intermediate with a carboxylic acid derivative. The final product is obtained through purification and isolation.
Applications De Recherche Scientifique
4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and schizophrenia. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including cell survival, neuroprotection, and modulation of neurotransmitter release.
Propriétés
IUPAC Name |
4-(3-chloropyridin-4-yl)oxy-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-25-14-3-4-16(18(11-14)26-2)22-19(24)23-9-6-13(7-10-23)27-17-5-8-21-12-15(17)20/h3-5,8,11-13H,6-7,9-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBSMYBDCSIDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




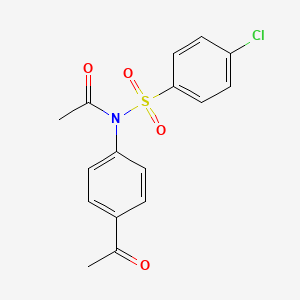
![N-(3-chloro-4-fluorobenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2930685.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2930688.png)

